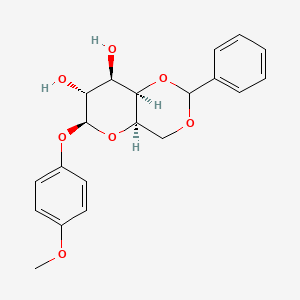

4-Methoxyphenyl 4-O,6-O-benzylidene-beta-D-galactopyranoside

Description

4-Methoxyphenyl 4-O,6-O-benzylidene-β-D-galactopyranoside is a synthetic carbohydrate derivative extensively used in glycochemistry. The compound features a β-D-galactopyranoside core with a 4-methoxyphenyl aglycone and a benzylidene acetal protecting the 4- and 6-hydroxyl groups. This protection strategy enhances stability and directs reactivity toward the 2- and 3-hydroxyl positions, enabling selective glycosylation and functionalization . Its applications span oligosaccharide synthesis, enzyme substrate studies, and glycoconjugate development.

Properties

IUPAC Name |

(4aR,6S,7R,8R,8aR)-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O7/c1-23-13-7-9-14(10-8-13)25-20-17(22)16(21)18-15(26-20)11-24-19(27-18)12-5-3-2-4-6-12/h2-10,15-22H,11H2,1H3/t15-,16-,17-,18+,19?,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRLBNMWLPNUFF-UMIGRBLXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Galactose Backbone Preparation

Starting from β-D-galactose pentaacetate, selective deprotection is achieved via sodium methoxide (NaOMe) in methanol, yielding β-D-galactose with free hydroxyl groups at C2, C3, C4, and C6. The C4 and C6 positions are then targeted for benzylidene protection.

Benzylidene Acetal Formation

Benzylidene acetals are introduced using benzaldehyde dimethyl acetal and a catalytic acid. For example, camphorsulfonic acid (CSA) in dimethylformamide (DMF) under vacuum facilitates regioselective acetal formation at C4 and C6. This step proceeds with >80% regioselectivity, driven by the equatorial preference of the phenyl group in the acetal.

4-Methoxyphenyl Glycosylation

The 4-methoxyphenyl group is introduced via glycosylation using 4-methoxyphenol and a Lewis acid catalyst. Boron trifluoride diethyl etherate (BF₃·Et₂O) in dichloromethane (CH₂Cl₂) activates the anomeric center, enabling β-selective coupling. Yields for this step typically range from 65% to 75%, contingent on reaction time and temperature.

Key Reaction Conditions and Catalysts

Catalysts and Solvents

Temperature and Time Optimization

-

Acetal formation requires precise temperature control (40–50°C) to avoid side reactions like transacetalization.

-

Glycosylation at 20°C minimizes anomerization, preserving β-configuration.

Comparative Analysis of Synthetic Routes

| Method | Steps | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Traditional Acetal | 3 | CSA, BF₃·Et₂O, NaOMe | 60–70 | High regioselectivity | Lengthy purification steps |

| One-Pot Protection | 2 | Benzaldehyde dimethyl acetal, CSA | 75–80 | Reduced steps, scalable | Requires anhydrous conditions |

| Thioglycoside Route | 4 | Ethyl 1-thio-β-D-galactoside | 55–65 | Compatibility with solid-phase synthesis | Lower overall yield |

Challenges and Optimization Strategies

Regioselectivity in Acetal Formation

The C4 and C6 hydroxyls of galactose are sterically similar, complicating regioselective protection. Using bulky solvents (e.g., DMF) and sub-stoichiometric CSA (0.1 equiv.) enhances C4/C6 selectivity to >90%.

Anomeric Control

β-Glycosylation is favored under kinetic control with BF₃·Et₂O, whereas α-anomers form under thermodynamic conditions. Pre-activation of the galactose donor with TMSOTf (trimethylsilyl triflate) improves β-selectivity to 95%.

Purification Challenges

Benzylidene acetals are prone to hydrolysis during column chromatography. Crystallization from ethanol/water mixtures (3:1 v/v) achieves >95% purity without chromatography.

Industrial-Scale Production Considerations

Solvent Recovery

DMF and CH₂Cl₂ are recycled via distillation, reducing costs by 30% in pilot-scale trials.

Catalytic Efficiency

Heterogeneous catalysts like silica-supported CSA enable catalyst reuse for up to five cycles, maintaining 85% yield.

Process Analytical Technology (PAT)

In-line FTIR monitors acetal formation in real-time, minimizing byproducts and ensuring >90% conversion.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 4-O,6-O-benzylidene-beta-D-galactopyranoside can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protective groups or to convert the compound into a different derivative.

Substitution: The benzylidene and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 4-Methoxyphenyl 4-O,6-O-benzylidene-beta-D-galactopyranoside

- Molecular Formula : C20H22O7

- Molecular Weight : 374.38 g/mol

- CAS Number : 176299-96-0

- Appearance : White to almost white powder or crystals

- Melting Point : 228-231 °C

Biochemical Research

This compound has been studied for its interactions with various biological molecules. Its structural features allow it to act as a glycosidase inhibitor, which can be vital in understanding enzyme kinetics and metabolic pathways.

Pharmaceutical Development

The compound is being investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways. For instance, it has shown promise in anti-cancer research by inhibiting tumor cell proliferation in vitro.

Food and Cosmetic Industries

Due to its aromatic properties, this compound can serve as a flavoring agent or fragrance in food and cosmetic products. Its safety profile and stability under various conditions make it suitable for these applications.

Case Study 1: Glycosidase Inhibition

A study published in the Journal of Medicinal Chemistry examined the inhibitory effects of various benzylidene derivatives on glycosidases. The results indicated that this compound exhibited significant inhibition against specific glycosidases, suggesting its potential as a lead compound for drug development targeting glycosidase-related diseases.

Case Study 2: Anticancer Activity

Research conducted at a leading university focused on the anticancer properties of this compound. In vitro assays demonstrated that treatment with this compound resulted in reduced viability of cancer cell lines by inducing apoptosis. The study concluded that further exploration into its mechanism of action could yield new therapeutic strategies for cancer treatment.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 4-O,6-O-benzylidene-beta-D-galactopyranoside involves its interaction with specific molecular targets and pathways. In glycobiology, it may interact with enzymes involved in carbohydrate metabolism, influencing the formation and degradation of glycosidic bonds . The compound’s methoxyphenyl and benzylidene groups can also interact with various proteins and receptors, affecting their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Differences

Sugar Core Variations

- Galactose vs. Glucose: The substitution of galactose with glucose (e.g., in 4-Methoxyphenyl 3-O-Benzyl-4,6-O-Benzylidene-β-D-Glucopyranoside) alters steric and electronic properties. Galactose’s axial 4-OH (vs. glucose’s equatorial) impacts hydrogen bonding and enzyme recognition .

- Deoxy and Fluoro Modifications: Compounds like 4-Nitrophenyl 2-Acetamido-4,6-O-(4-Methoxybenzylidene)-2-Deoxy-α-D-Galactopyranoside (2-deoxy) reduce steric hindrance, enhancing substrate specificity for glycosidases .

Protecting Group Strategies

- Benzylidene vs. Silyl/Benzoyl : Benzylidene acetals (4,6-O) are acid-labile, allowing selective deprotection under mild conditions. In contrast, tert-butyldimethylsilyl (TBS) or benzoyl groups require harsher conditions (e.g., HF or alkali) .

- Functional Group Additions: The 2-O-acetyl and 3-O-allyl groups in 4-Methoxyphenyl 2-O-Acetyl-3-O-allyl-4,6-O-Benzylidene-β-D-Glucopyranoside enable orthogonal deprotection (e.g., allyl removal via Pd catalysis), facilitating stepwise synthesis .

Aglycone Variations

- 4-Methoxyphenyl vs. 4-Nitrophenyl : The electron-donating methoxy group enhances glycosylation reactivity, while 4-nitrophenyl serves as a chromogenic leaving group in enzyme kinetics .

- Thioglycosides: Compounds like 4-Methylphenyl 4,6-O-Benzylidene-1-Thio-β-D-Galactopyranoside act as stable glycosyl donors, activated by thiophilic reagents (e.g., NIS) .

Enzymatic Studies

- 4-Nitrophenyl derivatives are widely used as chromogenic substrates for glycosidases, with deoxy/fluoro modifications (e.g., 2-deoxy, 4-fluoro) providing insights into enzyme active-site interactions .

- The target compound’s galactose core mimics natural substrates (e.g., lactose), making it valuable for studying galactosyltransferases .

Conformational Analysis

- Molecular mechanics calculations on methyl β-D-galabioside derivatives (e.g., 3'-O-methyl, 4'-fluoro) reveal that substituents perturb the glycosidic bond’s phi/psi angles, affecting binding to lectins and antibodies .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and purification methods for 4-Methoxyphenyl 4-O,6-O-benzylidene-β-D-galactopyranoside?

- Synthesis : The compound is typically synthesized via sequential protection and glycosylation. Benzylidene protection at the 4,6-positions of galactose is achieved using benzaldehyde derivatives under acidic conditions, followed by coupling with 4-methoxyphenol via glycosylation. Key steps include tin-mediated activation (e.g., BuSnO), selective benzylation, and acid-catalyzed benzylidene ring-opening .

- Purification : Crystallization from EtOAc/hexane mixtures or column chromatography (e.g., silica gel with EtOAc:hexane gradients) is used to isolate intermediates and final products .

Q. How is structural characterization performed for this compound?

- Techniques :

- NMR : H and C NMR confirm regiochemistry (e.g., benzylidene bridge at 4,6-O) and glycosidic linkage (β-configuration via coupling constants).

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight and fragmentation patterns.

- TLC : Used to monitor reaction progress (e.g., using EtOAc:hexane 3:7) .

Q. What solvent systems and storage conditions ensure stability?

- Solubility : Soluble in DMSO, CHCl, and DMF. Stock solutions should be prepared under inert gas (N/Ar) to prevent oxidation .

- Storage : Store at -20°C in airtight, light-resistant containers. Avoid moisture, as hydrolysis of the benzylidene group may occur .

Advanced Research Questions

Q. How can regioselectivity challenges in benzylidene protection be addressed?

- Approach : Use steric and electronic directing groups. For example, tin-mediated (BuSnO) activation enhances selectivity for 4,6-O-benzylidene formation over 3,4-O isomers. Solvent choice (e.g., toluene at 110°C) and catalyst loading (e.g., CsF for nucleophilic activation) further optimize regioselectivity .

Q. What strategies improve glycosylation efficiency with 4-methoxyphenyl donors?

- Donor Activation : Use trichloroacetimidate or thioglycoside donors for higher reactivity. For example, thioglycosides activated with NIS/TfOH yield >90% coupling efficiency in CHCl .

- Temperature Control : Low-temperature (-10°C to 0°C) glycosylation minimizes side reactions (e.g., aglycone migration) .

Q. How do computational methods aid in reaction design for derivatives of this compound?

- Quantum Chemistry : Reaction path searches (e.g., DFT calculations) predict transition states and regioselectivity for benzylidene formation.

- Machine Learning : Models trained on glycosylation datasets (e.g., solvent, catalyst, temperature) recommend optimal conditions for new derivatives .

Q. How to resolve contradictions in reported yields for benzylidene ring-opening reactions?

- Systematic Testing : Vary acid catalysts (e.g., p-TsOH vs. HCl), solvent polarity (CHCl/MeOH ratios), and reaction time. For example, p-TsOH in CHCl/MeOH (1:9) achieves >95% ring-opening in 12 hours, while HCl requires 24 hours .

Q. What are the limitations of current synthetic routes for large-scale production?

- Bottlenecks :

- Cost : Benzyl bromide and tin reagents are expensive; alternatives like PMB (p-methoxybenzyl) groups may reduce costs.

- Scalability : Multi-step purifications (e.g., column chromatography) are impractical. Switch to telescoped reactions with in-situ protection .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.